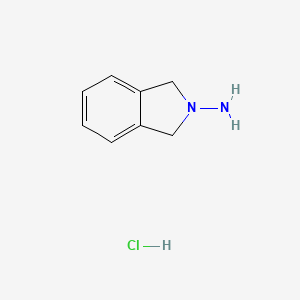

异吲哚啉-2-胺盐酸盐

描述

Isoindolin-2-amine hydrochloride, also known as 2-Isoindolinylamine hydrochloride, is an organic compound with the molecular formula C8H10ClN. It is a white crystalline powder that is soluble in water and ethanol. Isoindolin-2-amine hydrochloride has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

科学研究应用

异吲哚啉-1-酮衍生物的合成

异吲哚啉-1-酮衍生物是通过在鏻盐离子液体中采用钯催化的羰基化-氢氨化反应通过有效的方法合成的。该工艺耐受各种官能化底物,在制药和材料科学中具有潜在应用 (曹、麦克纳米和阿尔珀,2008)。

DNA 兼容合成

已经开发出一种 DNA 兼容方案,用于将胺转化为以异吲哚啉酮和硫代-2-异吲哚为代表的类药物部分。该方案在寡核苷酸偶联物末端胺的操纵中具有广泛的应用,为 DNA 编码化学库提供了重大进展 (聂等人,2022)。

抗炎和抗肿瘤应用

由 α-氨基酸合成的异吲哚啉衍生物已显示出逆转多药耐药、抗炎和利尿活性。这些化合物已被研究用于治疗冠状动脉疾病,并作为配体来获得具有抗肿瘤特性的有机金属化合物 (曼西拉等人,2001)。

催化合成和癌细胞抑制

已经报道了使用超薄 Pt 纳米线催化合成 N-取代异吲哚啉酮,在合成具有作为癌细胞系抑制剂潜力的化合物中应用。这种一锅合成法为制药相关化合物提供了直接的方法 (史等人,2012)。

绿色化学方法

异吲哚啉-1-酮衍生物已使用绿色化学原理合成,例如水作为溶剂和无催化剂条件。这些环保方法为合成具有潜在药理应用的化合物提供了可持续的途径 (陈、雷和胡,2014)。

作用机制

Target of Action

Isoindolin-2-amine hydrochloride is a compound that has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the human nervous system, influencing a variety of behaviors and physical functions.

Mode of Action

The interaction between Isoindolin-2-amine hydrochloride and the dopamine receptor D2 is complex. The activation of the D2 receptor triggers the inhibition of adenylyl cyclase, leading to a decrease in cAMP formation . Furthermore, D2 receptors can modulate ion currents, particularly those activated by voltage, and thus inhibit Ca2+ or facilitate the opening of K+ channels .

Biochemical Pathways

The biochemical pathways affected by Isoindolin-2-amine hydrochloride are primarily related to the dopamine signaling pathway. By interacting with the dopamine receptor D2, Isoindolin-2-amine hydrochloride can influence the downstream effects of this pathway, including the modulation of adenylyl cyclase activity and ion currents .

Pharmacokinetics

It is known that these properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Isoindolin-2-amine hydrochloride’s action are primarily related to its interaction with the dopamine receptor D2. By modulating the activity of this receptor, Isoindolin-2-amine hydrochloride can influence a variety of physiological processes, including motor control, cognition, and mood .

生化分析

Biochemical Properties

Isoindolin-2-amine hydrochloride is known to interact with various enzymes and proteins. For instance, it has been suggested that isoindolines, a family of compounds to which Isoindolin-2-amine hydrochloride belongs, have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cellular Effects

It is known that isoindolines can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Molecular Mechanism

The molecular mechanism of Isoindolin-2-amine hydrochloride is not entirely clear. It is suggested that isoindolines can interact with the dopamine receptor D2, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

属性

IUPAC Name |

1,3-dihydroisoindol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-10-5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKFLHOJAHSLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633197 | |

| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53995-97-4 | |

| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

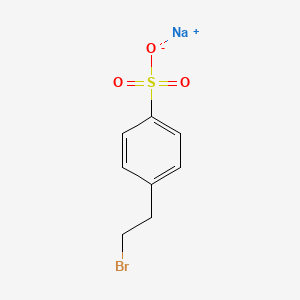

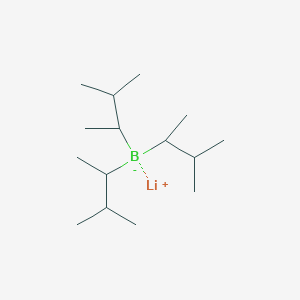

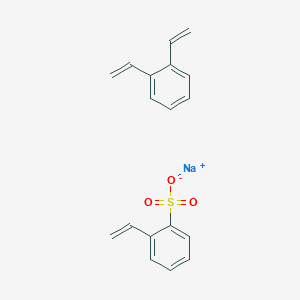

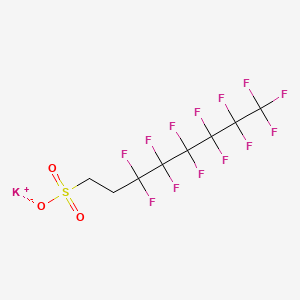

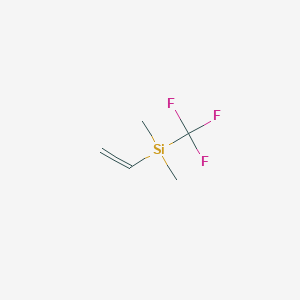

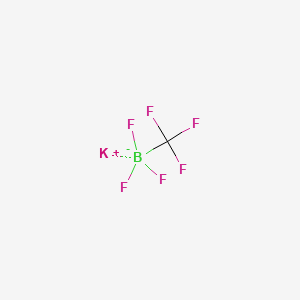

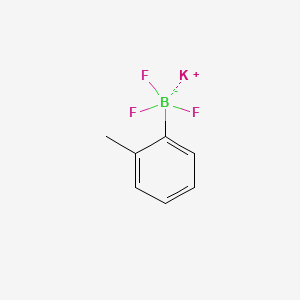

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)